- Metallo-regulation of the bimolecular triplex formation of a peptide nucleic acid, Dalton Transactions, 2013, 42(45), 16006-16013
Cas no 93127-75-4 (2,2'-Bipyridine-6,6’-diamine)
2,2'-Bipyridine-6,6’-diamine Chemical and Physical Properties
Names and Identifiers
-
- [2,2'-Bipyridine]-6,6'-diamine
- 6,6'-Diamino-2,2'-bipyridyl
- 2,2'-Bipyridine-6,6'-diamine
- 6-(6-aminopyridin-2-yl)pyridin-2-amine
- [2,2']bipyridinyl-6,6'-diamine
- [2,2']Bipyridyl-6,6'-diyldiamin
- 6,6'-diamino-2,2'-bipyridine
- Di-2-pyridylamin
- tris(6,6'-diamino-2,2'-bipyridine)
- BPHN24
- 3520AF
- VP12389
- FCH1122679
- AK388343
- D2913
- 6,6′-Diamino-2,2′-bipyridine
- BS-18002
- DTXSID00441777
- 6,6-Diamino-2,2-bipyridyl
- AKOS015854225
- T71470
- MFCD04117918
- J-400740
- 6,6 inverted exclamation mark -Diamino-2,2 inverted exclamation mark -bipyridine
- SY056545
- YSWG819
- SCHEMBL1073895
- DB-079485
- 93127-75-4
- CS-0085911
- YKSWVQYWQSZDPR-UHFFFAOYSA-N
- 2,2'-Bipyridine-6,6’-diamine
-
- MDL: MFCD04117918
- Inchi: 1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14)
- InChI Key: YKSWVQYWQSZDPR-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=C(N)N=2)=CC=CC=1N
Computed Properties
- Exact Mass: 186.09100
- Monoisotopic Mass: 186.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.8
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: Not determined
- Density: No data available
- Melting Point: 184.0 to 188.0 deg-C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.686
- PSA: 77.82000
- LogP: 2.47040
- Solubility: Not determined
- Vapor Pressure: No data available
2,2'-Bipyridine-6,6’-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,2'-Bipyridine-6,6’-diamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2'-Bipyridine-6,6’-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1014-250mg |
[2,2'-Bipyridine]-6,6'-diamine |
93127-75-4 | 98% | 250mg |
¥1890.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155609-250MG |
2,2'-Bipyridine-6,6’-diamine |
93127-75-4 | 97% | 250mg |
¥588.90 | 2023-09-03 | |
| Chemenu | CM336293-1g |
[2,2'-bipyridine]-6,6'-diamine |
93127-75-4 | 95%+ | 1g |
$218 | 2021-08-18 | |
| TRC | B591988-2.5mg |
2,2'-Bipyridine-6,6’-diamine |
93127-75-4 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591988-5mg |
2,2'-Bipyridine-6,6’-diamine |
93127-75-4 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B591988-25mg |
2,2'-Bipyridine-6,6’-diamine |
93127-75-4 | 25mg |
$ 95.00 | 2022-06-07 | ||
| Matrix Scientific | 057384-1g |
2,2'-Bipyridine-6,6'-diamine, 95% |
93127-75-4 | 95% | 1g |
$1,850.00 | 2021-06-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FW690-50mg |
2,2'-Bipyridine-6,6’-diamine |
93127-75-4 | 98.0%(GC&T) | 50mg |
¥866.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D823709-100mg |
6,6'-Diamino-2,2'-bipyridyl |
93127-75-4 | 98% | 100mg |
¥568.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D823709-250mg |
6,6'-Diamino-2,2'-bipyridyl |
93127-75-4 | 98% | 250mg |
¥1,128.00 | 2022-01-10 |
2,2'-Bipyridine-6,6’-diamine Production Method
Production Method 1
Production Method 2
- The changes in conformation and complexability of 6,6'-diamino-2,2'-bipyridine by protonation, Bulletin of the Chemical Society of Japan, 1984, 57(8), 2121-6
Production Method 3
- Synthesis and characterization of Cr(III) and Cu(II) complexes of hexaazabipyH2, Journal of Chemical, 2013, 3(4), 2412-2421
Production Method 4
1.2 4 h, -33 °C
1.3 Reagents: Ammonium chloride ; overnight, rt
- An improved synthesis of 6,6'-diamino-2,2'-bipyridine, Synthesis, 2007, (5), 791-794
Production Method 5
- Preparation of epoxides with ruthenium complex catalysts, Japan, , ,
Production Method 6
- Synthesis of the amidite reagent to build bipyridine units into DNA backbone, Heterocycles, 2005, 65(2), 293-301
Production Method 7
- Towards allosteric receptors - synthesis of β-cyclodextrin-functionalized 2,2'-bipyridines and their metal complexes, Beilstein Journal of Organic Chemistry, 2014, 10, 814-824
Production Method 8
- A convenient synthesis of 6,6'-diamino-2,2'-bipyridine, Synthetic Communications, 1992, 22(7), 1033-7
Production Method 9
- Hydrogen bonding directs the H2O2 oxidation of platinum(II) to a cis-dihydroxo platinum(IV) complex, Chemical Communications (Cambridge, 2008, (24), 2800-2802
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water
- 6-Amino-2,2'-bipyridine as a new fluorescent organic compound, Journal of the Chemical Society, 1996, (4), 613-17
Production Method 11
- Influence of Intermolecular Hydrogen Bonding Interactions on the Electrocatalytic Reduction of CO2 to CO by 6,6'-Amine Substituted Rhenium Bipyridine Complexes, ChemElectroChem, 2021, 8(10), 1864-1872
Production Method 12
- Nontemplate syntheses and monoalkylation of an aza macrocycle containing 2,2'-bipyridine, Journal of the Chemical Society, 1984, (9), 2023-5
2,2'-Bipyridine-6,6’-diamine Raw materials
- 6,6'-Dibromo-2,2'-bipyridine
- 6,6'-bis(2,5-dimethyl-1H-pyrrol-1-yl)-2,2'-Bipyridine
- 2,2'-Bipyridine, 6,6'-diazido-
- 6,6'-Dichloro-2,2'-bipyridine
- 6-Chloro-2,2'-bipyridine
2,2'-Bipyridine-6,6’-diamine Preparation Products
2,2'-Bipyridine-6,6’-diamine Suppliers
2,2'-Bipyridine-6,6’-diamine Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,2'-Bipyridine-6,6’-diamine
Introduction to 2,2'-Bipyridine-6,6’-diamine (CAS No. 93127-75-4)
2,2'-Bipyridine-6,6’-diamine, with the chemical formula C10H10N4, is a heterocyclic organic compound that has garnered significant attention in the field of coordination chemistry and pharmaceutical research. This bipyridine derivative, specifically characterized by the presence of two amino groups at the 6-position of each pyridine ring, exhibits unique structural and functional properties that make it a valuable building block in various applications.
The compound is classified as a diamine derivative of bipyridine, a class of molecules known for their ability to form stable complexes with transition metals. The presence of the amino groups enhances its chelating capacity, making it particularly useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been extensively studied for their potential in catalysis, gas storage, and separation technologies.
In recent years, 2,2'-Bipyridine-6,6’-diamine has been increasingly utilized in the development of advanced catalysts. Its ability to form robust metal complexes has led to its application in various catalytic processes, including oxidation and reduction reactions. Researchers have leveraged its structural flexibility to design highly efficient catalysts for industrial applications, such as the production of fine chemicals and pharmaceuticals.
The pharmaceutical industry has also shown considerable interest in 2,2'-Bipyridine-6,6’-diamine due to its potential as a pharmacophore. Its bipyridine core is a well-known scaffold in medicinal chemistry, with several FDA-approved drugs containing similar structures. The diamine functionality further expands its utility by allowing for additional modifications that can enhance binding affinity and selectivity. Recent studies have explored its role in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
One of the most compelling aspects of 2,2'-Bipyridine-6,6’-diamine is its versatility in material science applications. Its ability to self-assemble into ordered structures has made it a key component in the design of supramolecular materials. These materials are being investigated for their potential use in electronic devices, sensors, and smart materials. The compound's stability under diverse conditions further adds to its appeal as a material scientist's tool.
The synthesis of 2,2'-Bipyridine-6,6’-diamine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have enabled researchers to produce larger quantities of this compound with greater efficiency.
In conclusion,2,2'-Bipyridine-6,6’-diamine (CAS No. 93127-75-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and functional properties make it indispensable in coordination chemistry, catalysis, pharmaceutical research, and material science. As research continues to uncover new possibilities for this versatile molecule,2,2'-Bipyridine-6,6’-diamine is poised to play an even more significant role in advancing scientific and technological innovations.
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